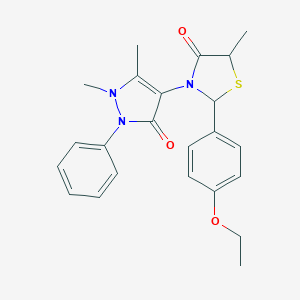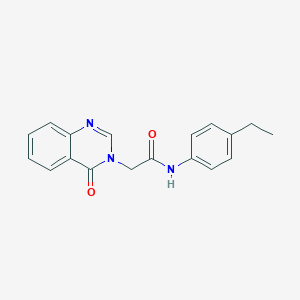![molecular formula C22H22N6O4 B277803 N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-5-nitro-2-furamide](/img/structure/B277803.png)
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-5-nitro-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-5-nitro-2-furamide, commonly known as DBF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBF is a derivative of furfurylidene malononitrile and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of DBF is not fully understood. However, studies have shown that it interacts with various cellular targets, including DNA, RNA, and proteins. DBF has been found to inhibit the activity of enzymes involved in DNA replication and repair, leading to DNA damage and cell death. It has also been shown to inhibit the activity of viral enzymes, such as reverse transcriptase and protease, leading to the inhibition of viral replication.
Biochemical and Physiological Effects:
DBF has been found to have various biochemical and physiological effects. In vitro studies have shown that DBF inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and hepatitis C virus. In animal studies, DBF has been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DBF in lab experiments is its broad-spectrum activity against various cellular targets. It is also relatively easy to synthesize and has a high purity. However, one of the limitations of using DBF is its potential toxicity. Studies have shown that DBF can cause DNA damage and cell death at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of DBF. One of the areas of interest is the development of DBF-based drugs for the treatment of cancer and viral infections. Another area of interest is the use of DBF as a fluorescent dye in the detection of biomolecules. Future studies should also focus on the potential toxicity of DBF and its effects on the environment.
Conclusion:
In conclusion, DBF is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBF has been synthesized using various methods and has been extensively studied for its potential applications in medicine, agriculture, and material science. DBF interacts with various cellular targets and has been found to have anti-cancer, antiviral, and antibacterial properties. Although DBF has several advantages for lab experiments, its potential toxicity should be carefully considered. Future studies should focus on the development of DBF-based drugs and the potential toxicity of DBF.
Synthesemethoden
DBF has been synthesized using various methods, including the reaction of 5-nitro-2-furaldehyde with 4-diethylaminobenzaldehyde and 2-methyl-2H-1,2,3-benzotriazole in the presence of malononitrile. Another method involves the reaction of 5-nitro-2-furaldehyde with 4-diethylaminobenzaldehyde and 2-methyl-2H-1,2,3-benzotriazole in the presence of ammonium acetate. The synthesis of DBF is a complex process that requires careful attention to the reaction conditions to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
DBF has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DBF has been found to exhibit anticancer, antiviral, and antibacterial properties. It has also been shown to have anti-inflammatory and neuroprotective effects. In agriculture, DBF has been used as a pesticide due to its insecticidal properties. In material science, DBF has been used as a fluorescent dye in the detection of biomolecules.
Eigenschaften
Produktname |
N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}-5-nitro-2-furamide |
|---|---|
Molekularformel |
C22H22N6O4 |
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
N-[2-[4-(diethylamino)phenyl]-6-methylbenzotriazol-5-yl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C22H22N6O4/c1-4-26(5-2)15-6-8-16(9-7-15)27-24-18-12-14(3)17(13-19(18)25-27)23-22(29)20-10-11-21(32-20)28(30)31/h6-13H,4-5H2,1-3H3,(H,23,29) |
InChI-Schlüssel |
UWKXVDAVUJJUIS-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(O4)[N+](=O)[O-])C |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC=C(O4)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(3-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B277726.png)






![N-[4-(benzyloxy)phenyl]-4-(2-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B277737.png)


